11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
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Overview
Description
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to a benzo[b]xanthen-12-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the formation of a pentamethoxynaphthalene intermediate, followed by regiospecific acylation and subsequent cyclization reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bikaverin: A naturally occurring benzo[b]xanthen-12-one derivative with similar structural features but different functional groups.
Xanthone: The parent compound of the xanthene family, lacking the specific substitutions found in 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one.
Mangostin: A xanthone derivative with distinct biological activities and applications.
Uniqueness
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
83375-27-3 |
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Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
11-hydroxy-3,8,10-trimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C21H18O6/c1-10-5-12(24-2)9-16-17(10)20(22)19-15(27-16)7-11-6-13(25-3)8-14(26-4)18(11)21(19)23/h5-9,23H,1-4H3 |
InChI Key |
AUZGVXVCYOOHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4C=C3O2)OC)OC)O)OC |
Origin of Product |
United States |
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